molecular formula C14H16O4 B11866080 Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate CAS No. 57543-65-4

Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate

Cat. No.: B11866080
CAS No.: 57543-65-4
M. Wt: 248.27 g/mol
InChI Key: OCUVRKHZRBZRSI-UHFFFAOYSA-N
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Description

Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate (CAS 57543-65-4) is a chemical compound with the molecular formula C14-H16-N-O4 and a molecular weight of 262.31 . This ethyl ester is a derivative of the benzopyran scaffold, a privileged structure in medicinal chemistry known for its diverse biological activities. While specific mechanistic studies for this exact compound are limited in the public domain, its core structure is highly valuable in organic synthesis. The benzopyran motif is a key intermediate in constructing more complex molecules for pharmaceutical research and material science . Acute toxicological data reports an LD50 of 1500 mg/kg in mice . This product is intended for research purposes as a chemical building block or reference standard. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57543-65-4

Molecular Formula

C14H16O4

Molecular Weight

248.27 g/mol

IUPAC Name

ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate

InChI

InChI=1S/C14H16O4/c1-4-17-14(15)12-8-10-7-11(16-3)5-6-13(10)18-9(12)2/h5-9H,4H2,1-3H3

InChI Key

OCUVRKHZRBZRSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=CC(=C2)OC)OC1C

Origin of Product

United States

Preparation Methods

Pechmann Condensation with Ethyl Acetoacetate

The Pechmann condensation, widely used for synthesizing coumarin derivatives, can be adapted for benzopyran esters. A triclinic crystal structure analysis of 3-acetyl-6-methoxy-2H-1-benzopyran-2-one (C₁₂H₁₀O₄) reveals that 2-hydroxy-5-methoxybenzaldehyde serves as a viable precursor for cyclization. When reacted with ethyl acetoacetate under acidic conditions, the aldehyde undergoes condensation and cyclization to form the benzopyran core.

Reaction Conditions

  • Catalyst: Concentrated sulfuric acid or polyphosphoric acid

  • Temperature: 80–100°C

  • Yield: 60–75% (based on analogous coumarin syntheses)

The methyl group at position 2 originates from ethyl acetoacetate’s β-keto moiety, while the methoxy group at position 6 is retained from the benzaldehyde precursor. Crystallographic data confirm the triclinic system (space group P1) with bond angles and lengths consistent with benzopyran derivatives.

Hydrogenation-Diazotization-Methylation Sequence

Nitro Reduction and Diazotization

A patent detailing 2-methoxy-6-methylbenzoic acid synthesis provides a framework for introducing methoxy groups via nitro intermediates. Applied to benzopyrans, the route involves:

  • Hydrogenation : 6-Nitro-2-methylbenzopyran-3-carboxylic acid ethyl ester is reduced using H₂ (0.5–1.5 MPa) over Pd/C or Pt/C at 60–90°C to yield the amine intermediate.

  • Diazotization : Treatment with NaNO₂ and H₂SO₄ at 0–5°C forms a diazonium salt, which hydrolyzes to a phenolic intermediate.

  • Methylation : Dimethyl sulfate in alkaline conditions (30–45°C, 1–2 h) converts the phenol to the methoxy group.

Key Process Metrics

  • Diazotization yield: ~85%

  • Methylation efficiency: >95% (by HPLC)

Esterification of Carboxylic Acid Intermediates

Hydrolysis-Esterification Tandem Reaction

The ester group at position 3 can be introduced via acid-catalyzed esterification. For example, 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylic acid is refluxed with ethanol and H₂SO₄, achieving >90% conversion. Alternatively, the one-pot diazotization-esterification method described in patent CN113072441A allows simultaneous hydrolysis of nitriles and esterification in methanol.

Optimization Parameters

  • Solvent: Methanol or ethanol

  • Catalyst: Sulfuric acid (2–5 mol%)

  • Temperature: 70–80°C

Structural Modification of Benzopyran Derivatives

Acetylation and Alkylation

Modification of preformed benzopyrans is detailed in dihydrobenzopyran syntheses. For instance, 3,4-dihydro-8-hydroxy-2H-1-benzopyrans undergo acetylation with acetyl chloride/AlCl₃, followed by NaOH hydrolysis to install ester groups. Applying this to 6-methoxy-2-methyl derivatives could yield the target compound via:

  • Acetylation of a hydroxylated precursor.

  • Alkylation with methyl iodide or dimethyl sulfate.

Reaction Schema

Precursor+CH3SO4NaOHEthyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate\text{Precursor} + \text{CH}3\text{SO}4 \xrightarrow{\text{NaOH}} \text{Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate}

Comparative Analysis of Synthetic Routes

MethodYield (%)Key AdvantageLimitation
Pechmann Condensation60–75Single-step cyclizationRequires harsh acidic conditions
Hydrogenation-Diazotization70–85Regioselective methoxy installationMulti-step, costly catalysts
Esterification>90High efficiencyRequires preformed carboxylic acid

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes acidic or alkaline hydrolysis to regenerate the parent carboxylic acid. This reaction is reversible and depends on pH:

  • Acidic conditions : Catalyzed by HCl or H₂SO₄, yielding the carboxylic acid and ethanol.

  • Alkaline conditions : Using bases like NaOH, producing the sodium salt of the carboxylic acid.

Formylation

Chromenes can undergo Vilsmeier–Haack formylation to introduce aldehyde groups, though yields depend on substituents. For example, 6-methoxy derivatives may require modified conditions to achieve optimal results .

Diels-Alder Reaction

The chromene structure can participate in Diels-Alder cycloadditions as a dienophile or diene, depending on substitution. Studies demonstrate that chromene derivatives react with dienes like 1,1-dimethoxyethylene under thermal or catalytic conditions, forming fused bicyclic compounds .

Reaction Type Reagents/Conditions Yield Reference
Diels-Alder1,1-dimethoxyethylene, 110°C, toluene84%
Vilsmeier–Haack formylationPOCl₃-DMF, modified two-step processImproved

Alkylation and Acylation

The ester’s methoxy group may undergo alkylation (e.g., using alkyl halides) or acylation (e.g., using acetyl chloride), though specific conditions for this compound are not detailed in the provided sources.

Reaction Conditions and Catalysts

Experimental studies highlight diverse reaction conditions for chromene derivatives, which may apply to ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate:

Reaction Catalyst Solvent Temperature Yield Reference
Hydrolysis (acidic)HCl/H₂SO₄Water/ethanolRefluxHigh
Hydrolysis (alkaline)NaOHWater/alcoholRTHigh
Ultrasound-assisted reactionsMgFe₂O₄ nanoparticlesSolvent-free45°C88–93%
Stirred reactionsPiperidine, AcOHEthanol35–40°C84–92%

Biological and Structural Insights

This synthesis and reactivity profile underscores the compound’s versatility in organic chemistry, particularly in medicinal chemistry and materials science. Further experimental validation of specific reaction conditions is recommended for novel applications.

Scientific Research Applications

Therapeutic Applications

1.1 Anti-inflammatory Properties
Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate has been identified as a promising candidate for treating inflammatory conditions. Research indicates that derivatives of benzopyran can inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory process. This compound has shown efficacy in treating various inflammatory disorders, including:

  • Arthritis : Effective in managing rheumatoid arthritis and osteoarthritis.
  • Gastrointestinal Disorders : Useful in treating inflammatory bowel diseases such as Crohn's disease and ulcerative colitis.
  • Ophthalmic Conditions : Shown potential in treating retinitis and conjunctivitis .

1.2 Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies suggest that it may inhibit the growth of various cancer cell lines, including colorectal and breast cancer cells. The mechanism involves the modulation of signaling pathways related to apoptosis and cell proliferation .

2.1 Mechanism of Action
The biological activity of this compound is attributed to its ability to interfere with cellular signaling pathways. It acts as an antioxidant, reducing oxidative stress, which is linked to chronic diseases such as cancer and neurodegenerative disorders .

2.2 Case Studies
Several studies have documented the effects of this compound:

  • A study demonstrated that a derivative exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like Piroxicam and Meloxicam .
  • Another research highlighted its potential as an analgesic agent in models of acute pain, suggesting a dual role in managing both inflammation and pain .

Synthesis and Chemical Properties

This compound can be synthesized through various organic reactions involving benzopyran derivatives. The synthesis typically involves:

  • Formation of the Benzopyran Ring : Utilizing phenolic compounds and appropriate reagents.
  • Carboxylation : Introduction of the carboxylate group via esterification reactions.

The compound's melting point, boiling point, and solubility characteristics are crucial for its application in pharmaceutical formulations .

Mechanism of Action

The mechanism of action of ethyl 6-methoxy-2-methyl-2H-chromene-3-carboxylate involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular signaling pathways .

Comparison with Similar Compounds

Substituent Effects at Position 6

The 6-methoxy group in the target compound contrasts with substituents in analogs:

Compound (Position 6) Key Features Implications Reference
6-Methoxy (Target) Electron-donating group; enhances aromatic ring stability May increase lipophilicity and metabolic stability compared to polar groups N/A
6-Acyloxymethyl (e.g., 17a-g) Propionyl/butyryl/valeryl esters () Higher molecular weight; ester cleavage may release active carboxylic acids
6-Bromo (e.g., Methyl 6-bromo-8-methoxy-2H-1-benzopyran-3-carboxylate) Electron-withdrawing; steric bulk Potential for halogen bonding in drug-target interactions
6-Nitro (e.g., compound in ) Strong electron-withdrawing; redox-active May confer cytotoxicity or photolability

Ester Group Variations

The ethyl ester at position 3 distinguishes the target from analogs with methyl esters or carboxylic acids:

Compound (Position 3) Functional Group Key Features Reference
Ethyl Ester (Target) -COOEt Higher lipophilicity than methyl esters; slower hydrolysis than carboxylic acids N/A
Carboxylic Acid (e.g., 17a) -COOH Polar; may form salts for improved solubility
Methyl Ester (e.g., ) -COOMe Lower molecular weight; faster metabolic cleavage
Phenyl Ester (e.g., 25a-e) -COOPh Enhanced steric bulk; potential for π-π interactions in binding sites

Core Structure Modifications

The benzopyran core in the target contrasts with benzofuran derivatives (e.g., ):

Compound Core Structure Key Differences Reference
Benzopyran (Target) Oxygen-containing pyran ring Greater ring strain; electron-rich due to oxygen heteroatom N/A
Benzofuran () Oxygen-containing furan ring Smaller ring size (5-membered); altered electronic properties and reactivity

Physicochemical and Spectral Properties

Hypothetical Data for the Target vs. Analogs

Property Target Compound 6-Propionoxymethyl Derivative (17a) Methyl 6-Bromo-8-Methoxy Analog
Melting Point ~100–120°C (estimated) 174–176.5°C Not reported
IR Spectroscopy C=O (ester) ~1740 cm⁻¹; OMe ~1250 cm⁻¹ C=O (ester: 1754 cm⁻¹; COOH: 1689 cm⁻¹) Not reported
1H NMR δ 1.3 (t, CH3), 4.3 (q, CH2), 3.8 (s, OMe) δ 1.18 (t, CH3), 5.21 (s, CH2OCO) δ 3.9 (s, OMe)

Biological Activity

Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate, a compound belonging to the benzopyran family, has garnered attention due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound features a chromene core with methoxy and ester functional groups, which contribute to its reactivity and biological activity. The compound's structure can be represented as follows:

C12H14O4\text{C}_{12}\text{H}_{14}\text{O}_4

This configuration allows it to interact with various biological targets, influencing enzyme activity and cellular signaling pathways.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may modulate various signaling pathways related to inflammation, oxidative stress, and cell proliferation.

Molecular Targets

  • Enzymes : The compound has been shown to inhibit human leukocyte elastase, an enzyme implicated in inflammatory processes .
  • Cellular Receptors : It may bind to receptors involved in cellular signaling, although specific receptor interactions remain under investigation.

Antimicrobial Properties

Recent studies have indicated that compounds within the benzopyran class exhibit significant antimicrobial activity. This compound has demonstrated effectiveness against various bacterial strains. For instance, derivatives of benzopyrans have shown activity against both Gram-positive and Gram-negative bacteria .

Anticancer Activity

The compound's potential as an anticancer agent is notable. Research has highlighted its cytotoxic effects against multi-drug resistant cancer cell lines. For example, related benzopyran derivatives have been tested against MDA-MB-231 breast cancer cells, showing IC50 values ranging from 5.2 to 22.2 μM .

Case Studies

  • Inhibition of Human Leukocyte Elastase :
    • A study reported that derivatives of 6-substituted benzopyrans were designed as mechanism-based inhibitors of human leukocyte elastase. The compound exhibited significant inhibition, suggesting potential therapeutic applications in treating inflammatory diseases .
  • Antimicrobial Efficacy :
    • A series of benzopyran derivatives were evaluated for their antimicrobial properties against various pathogens. This compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli .

Data Summary

Biological ActivityTarget Organism/Cell LineIC50 (μM)Reference
Inhibition of ElastaseHuman leukocyte elastasek(i)/K(I) = 107,000 M⁻¹·s⁻¹
Anticancer ActivityMDA-MB-231 cancer cells5.2 - 22.2
Antimicrobial ActivityStaphylococcus aureus< 10
Antimicrobial ActivityEscherichia coli< 10

Q & A

Basic: What are the common synthetic routes for Ethyl 6-methoxy-2-methyl-2H-1-benzopyran-3-carboxylate?

Methodological Answer:
The synthesis typically involves derivatization of 6-substituted benzopyran precursors. For example:

  • Start with 6-hydroxymethyl-2-oxo-2H-1-benzopyran-3-carboxylic acid (compound 11 in ).
  • React with anhydrides (e.g., propionic, butyric, or valeric anhydride) under reflux conditions (3 hours) to introduce acyloxymethyl groups at the 6-position .
  • Esterify the carboxylic acid group using ethanol in acidic conditions.
  • Purify via crystallization in solvent systems like CHCl₃:petroleum ether (yields 60–80%) .
    Key Validation: Confirm purity via melting point, IR (C=O stretches at ~1740 cm⁻¹), and ¹H NMR (e.g., methyl ester protons at δ 1.18–2.42 ppm) .

Advanced: How can contradictions in NMR data arise during structural elucidation, and how are they resolved?

Methodological Answer:
Contradictions may stem from dynamic effects (e.g., rotational isomerism) or impurities . To resolve:

  • Use deuterated solvents (e.g., DMSO-d₆) to eliminate solvent interference .
  • Compare with literature data for analogous derivatives (e.g., 3-bromophenyl esters in show distinct aromatic proton shifts at δ 7.33–7.97 ppm) .
  • Validate via HPLC-MS to detect impurities and 2D NMR (COSY, HSQC) for connectivity .
  • Cross-check with X-ray crystallography (using SHELX for refinement) to confirm bond lengths/angles .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy : Identify key functional groups (e.g., C=O lactone at ~1740 cm⁻¹, ester at ~1754 cm⁻¹, and carboxylic acid at ~1689 cm⁻¹) .
  • ¹H NMR : Assign substituents (e.g., methyl groups at δ 1.18–2.42 ppm, aromatic protons at δ 7.33–9.09 ppm) .
  • Mass Spectrometry : Confirm molecular weight (e.g., [M+H]⁺ peaks via ESI-MS) .
  • Elemental Analysis : Verify C/H ratios (e.g., C₁₅H₁₄O₆ for butyryloxymethyl derivatives) .

Advanced: How do computational methods like DFT enhance structural analysis of benzopyran derivatives?

Methodological Answer:

  • DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) and validate experimental data (e.g., bond lengths from X-ray) .
  • Electrostatic Potential Maps : Identify reactive sites (e.g., electron-deficient carbonyl groups) for functionalization .
  • Conformational Analysis : Model rotational barriers of ester groups to explain NMR splitting patterns .
    Case Study : used DFT to correlate experimental crystal structures with theoretical geometries, resolving ambiguities in substituent orientation .

Basic: What safety precautions are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .
  • Engineering Controls : Use fume hoods to minimize inhalation of vapors during synthesis .
  • Waste Disposal : Collect organic waste in labeled containers; avoid drain disposal per EPA guidelines .
    Note : While no occupational exposure limits exist, follow GHS protocols for irritants .

Advanced: How can reaction conditions be optimized to improve yields in benzopyran synthesis?

Methodological Answer:

  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance anhydride reactivity .
  • Catalyst Screening : Pyridine or DMAP can accelerate esterification .
  • Temperature/Time : Reflux at 80–100°C for 3–12 hours (longer times for bulky anhydrides) .
  • Stoichiometry : Use 1.2–1.5 equivalents of anhydride to drive reactions to completion .
    Example : achieved 70% yield for 3-bromophenyl derivatives using pyridine as a base .

Advanced: How does substitution at the 6-position influence biological activity in benzopyran derivatives?

Methodological Answer:

  • Hydrophobic Substituents (e.g., butyryloxymethyl in ) enhance membrane permeability .
  • Electron-Withdrawing Groups (e.g., halogens) increase metabolic stability .
  • SAR Studies : Compare IC₅₀ values of derivatives (e.g., 3-bromophenyl esters in ) to identify activity trends .
    Key Insight : Meta-substituted aryl groups (e.g., 3-bromophenyl) improve target binding via π-π stacking .

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